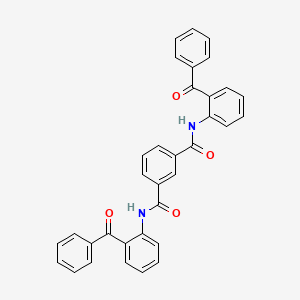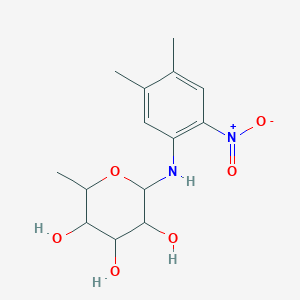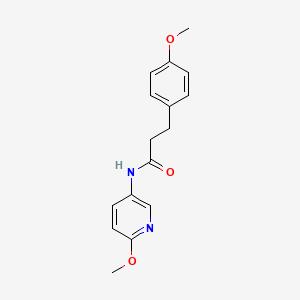![molecular formula C18H29NO B5107173 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a propyl chain, which is further connected to a phenoxy group substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine typically involves the reaction of 2-tert-butyl-5-methylphenol with 3-chloropropylpyrrolidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrrolidine ring can be reduced to form secondary amines.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine exerts its effects involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- 1-[3-(2-tert-butylphenoxy)propyl]pyrrolidine
- 1-[3-(2-methylphenoxy)propyl]pyrrolidine
- 1-[3-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine
Comparison: 1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine is unique due to the presence of both tert-butyl and methyl groups on the phenoxy ring, which can influence its steric and electronic properties
Propriétés
IUPAC Name |
1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15-8-9-16(18(2,3)4)17(14-15)20-13-7-12-19-10-5-6-11-19/h8-9,14H,5-7,10-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDABHMEGMIELZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![1-{[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1H-1,3-benzodiazole](/img/structure/B5107099.png)

![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
amine](/img/structure/B5107113.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![N-[4-(dimethylamino)naphthalen-1-yl]-2-phenylacetamide](/img/structure/B5107135.png)

![4-(3,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5107157.png)

![2-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5107177.png)


![2-(3-phenylpropyl)-N-[2-(1H-pyrazol-4-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5107199.png)
